α-Glucosidase Inhibition: Scaffold-Dependent Potency vs. Acarbose
The core 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide scaffold, when N-aryl substituted, yields α-glucosidase inhibitors with potency vastly exceeding that of the clinical standard acarbose. The most potent derivative (compound 5j) demonstrates an IC50 of 12.46 ± 0.13 μM, which is a 65.6-fold improvement over acarbose (IC50 = 817.38 ± 6.27 μM) [1]. The unsubstituted parent acetamide (target compound) serves as the synthetic precursor to this entire series; its procurement enables direct exploration of this potent SAR landscape. In contrast, alternative 1,2,4-triazine scaffolds lacking the 5,6-diphenyl substitution show no such α-glucosidase activity [2]. This establishes the target compound as the essential starting material for accessing a privileged class of inhibitors.
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 range for N-aryl derivatives: 12.46 ± 0.13 μM to 72.68 ± 0.20 μM (parent compound is the core scaffold) |
| Comparator Or Baseline | Acarbose (standard drug) |
| Quantified Difference | Most potent derivative is 65.6-fold more potent than acarbose (12.46 μM vs. 817.38 μM) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
Selecting this specific scaffold enables direct access to a known, quantifiably superior α-glucosidase inhibitory pharmacophore, streamlining hit-to-lead campaigns for diabetes and metabolic disorder targets.
- [1] Wang G, Peng Z, Li X, et al. Synthesis, molecular docking and α-glucosidase inhibition of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides. Bioorg Med Chem Lett. 2017;27(5):1115-1118. View Source
- [2] Wang G, Peng Z, Li X, et al. Synthesis, molecular docking and α-glucosidase inhibition of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides. Bioorg Med Chem Lett. 2017;27(5):1115-1118. View Source
